molecular formula C2H3N3S B1665364 2-Amino-1,3,4-thiadiazole CAS No. 4005-51-0

2-Amino-1,3,4-thiadiazole

Cat. No.: B1665364
CAS No.: 4005-51-0
M. Wt: 101.13 g/mol
InChI Key: QUKGLNCXGVWCJX-UHFFFAOYSA-N
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Description

Aminothiadiazole is a heterocyclic compound containing a thiadiazole ring with an amino group attached.

Mechanism of Action

Target of Action

2-Amino-1,3,4-thiadiazole has been found to have diverse pharmacological activities, including anticancer properties . The primary targets of this compound include topoisomerase II , glutaminase , histone deacetylase , Abl kinase , and the human epidermal growth factor receptor . These targets play crucial roles in cellular processes such as DNA replication, amino acid metabolism, gene expression, signal transduction, and cell growth, respectively .

Mode of Action

The mode of action of this compound involves its interaction with these targets, leading to changes in their function. For instance, it has been suggested that this compound derivatives can inhibit topoisomerase II , an enzyme that plays a key role in DNA replication and transcription. By inhibiting this enzyme, the compound can interfere with DNA synthesis and consequently inhibit the replication of both human tumor and bacterial cells .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily those associated with its targets. For example, by inhibiting topoisomerase II, the compound can disrupt the DNA replication pathway . Similarly, by inhibiting glutaminase, it can affect the glutamine metabolism pathway . The downstream effects of these disruptions can include reduced cell proliferation and induced cell death .

Pharmacokinetics

The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). In a clinical phase I–II evaluation of this compound, the compound demonstrated a terminal serum half-life of 2.19 hours . This suggests that the compound is relatively quickly metabolized and excreted.

Result of Action

The result of this compound’s action at the molecular and cellular level is primarily its anticancer effects. In vitro cell-based assays using LoVo and MCF-7 cancer lines have shown that this compound derivatives can inhibit cell viability and proliferation, induce apoptosis, and affect cell cycle progression . These effects can lead to the inhibition of cancer cell growth and survival .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s solubility in water can affect its absorption and distribution in the body Additionally, factors such as pH and temperature can influence the compound’s stability and activity.

Biochemical Analysis

Biochemical Properties

2-Amino-1,3,4-thiadiazole interacts with various enzymes and proteins. It has been reported to inhibit inosine monophosphate dehydrogenase (IMPDH), an enzyme involved in the de novo synthesis of guanosine nucleotides, which is crucial for the proliferation of cells . The compound’s ability to form mesoionic systems associated with discrete regions of positive and negative charges allows it to interact with biological molecules .

Cellular Effects

This compound has demonstrated cytotoxic effects on multiple human cancer cell lines, including hepatocellular carcinoma (HEPG-2), human lung carcinoma (A549), and human breast carcinoma (MCF-7) . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules and changes in gene expression. It inhibits the conversion of inosine monophosphate (IMP) to guanosine monophosphate . This inhibition is likely related to the compound’s antitumor activity .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. Within 1 hour after administration of the drug, the levels of certain nucleotides were altered in L1210 ascites cells

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. While specific dosage effects have not been reported, the compound has demonstrated potent anti-cancer activities with GI50 values in the micromolar range against various cancer cell lines .

Metabolic Pathways

This compound is involved in the metabolic pathway of purine synthesis, specifically in the conversion of IMP to guanosine monophosphate . The compound or its metabolites inhibit this conversion, suggesting that IMP dehydrogenase is a site of action for this compound metabolites .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are facilitated by its liposolubility, which allows it to cross cellular membranes

Preparation Methods

Synthetic Routes and Reaction Conditions: Aminothiadiazole can be synthesized through various methods. One common approach involves the reaction of thiosemicarbazide with carbon disulfide in the presence of a base, followed by cyclization to form the thiadiazole ring . Another method includes the reaction of hydrazine derivatives with thiocarbonyl compounds .

Industrial Production Methods: Industrial production of aminothiadiazole typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .

Comparison with Similar Compounds

Aminothiadiazole can be compared with other similar compounds, such as aminothiazole and aminotriazole:

    Aminothiazole: Contains a thiazole ring with an amino group.

    Aminotriazole: Contains a triazole ring with an amino group.

Uniqueness: Aminothiadiazole is unique due to its specific ring structure and the presence of both sulfur and nitrogen atoms, which contribute to its diverse reactivity and biological activities .

Properties

IUPAC Name

1,3,4-thiadiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H3N3S/c3-2-5-4-1-6-2/h1H,(H2,3,5)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUKGLNCXGVWCJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NN=C(S1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H3N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

26861-87-0 (mono-hydrochloride)
Record name 2-Amino-1,3,4-thiadiazole
Source ChemIDplus
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DSSTOX Substance ID

DTXSID50193113
Record name 2-Amino-1,3,4-thiadiazole
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Molecular Weight

101.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

0.1 N HCL 22 (mg/mL), 4.0 N HCL 400 (mg/mL), Water 20 (mg/mL), Ethanol 17 (mg/mL), Chloroform 0.35 (mg/mL), Benzene < 0.05 (mg/mL), Ethyl acetate 0.8 (mg/mL)
Record name AMINOTHIADIAZOLE
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CAS No.

4005-51-0
Record name 1,3,4-Thiadiazol-2-amine
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Record name 2-Amino-1,3,4-thiadiazole
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Aminothiadiazole
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Record name 2-Amino-1,3,4-thiadiazole
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Record name 1,3,4-thiadiazol-2-amine
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Record name 2-AMINO-1,3,4-THIADIAZOLE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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